N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine
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Overview
Description
N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring attached to a pyridine ring through a methyl group, with two methyl groups attached to the nitrogen atom of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine typically involves the reaction of 4-(chloromethyl)pyridine with N,N-dimethylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated piperazine rings.
Substitution: Various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine: Similar structure with a pyrimidine ring instead of a pyridine ring.
N,N-dimethyl-1-(4-piperidin-2-ylphenyl)methanamine: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both piperazine and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-4-(piperazin-1-ylmethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-15(2)12-9-11(3-4-14-12)10-16-7-5-13-6-8-16/h3-4,9,13H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWMVITVISECEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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